
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .
Industrial Production Methods
Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms or the addition of hydrogen atoms, resulting in less brominated or fully de-brominated products.
Substitution: This reaction involves the replacement of bromine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is used in various scientific research applications, including:
Environmental Analysis: It is used as a standard in the detection and quantification of dioxins in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of dioxins on human health and the environment.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting dioxins and related compounds.
Wirkmechanismus
The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin known for its environmental persistence and health effects.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another dioxin-like compound with similar toxicological properties.
Uniqueness
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .
Eigenschaften
CAS-Nummer |
125749-35-1 |
|---|---|
Molekularformel |
C12H4Br4O2 |
Molekulargewicht |
511.69 g/mol |
IUPAC-Name |
2,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
JZLQUWSWOJPCAK-WCGVKTIYSA-N |
Isomerische SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


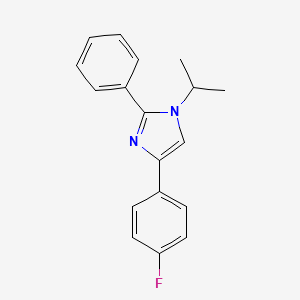
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
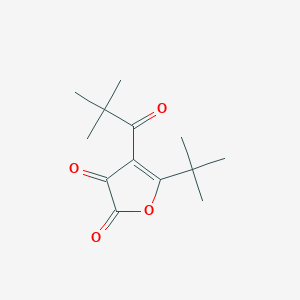
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
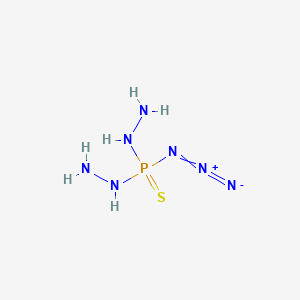
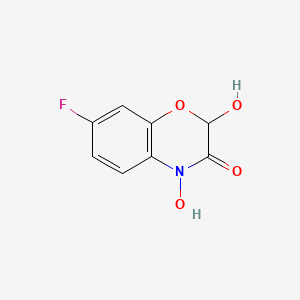
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

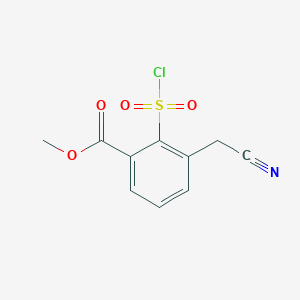
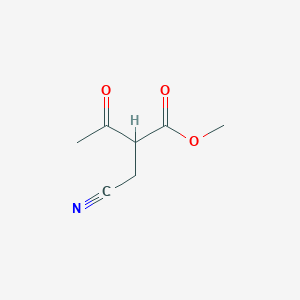
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)

